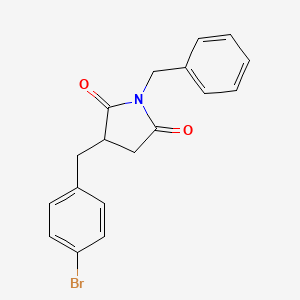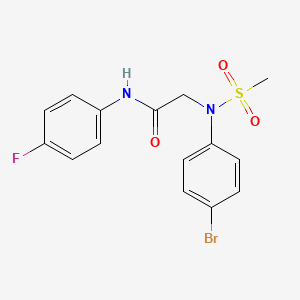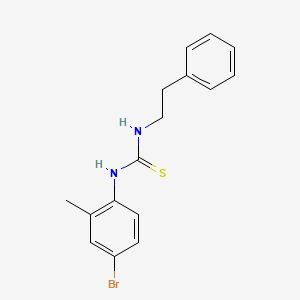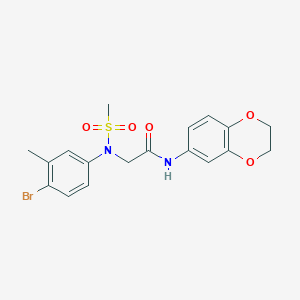
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione, also known as BBPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPD belongs to the class of pyrrolidinediones and is structurally similar to thalidomide, a drug that was initially developed as a sedative but later found to have teratogenic effects. However, BBPD has been found to have promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the activity of transcription factors such as NF-κB. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other angiogenic factors. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the activity of transcription factors such as NF-κB. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other angiogenic factors. It has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has several advantages in lab experiments, including its high purity and stability, making it suitable for further research. However, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for research on 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione, including further investigation of its mechanism of action, optimization of its pharmacokinetics, and development of new drug formulations. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione may have applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has significant potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzylamine with phthalic anhydride and benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, to yield the final product. The synthesis of 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been optimized to obtain high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been found to exhibit anti-inflammatory, anti-angiogenic, and immunomodulatory effects, making it a potential candidate for the development of new drugs. 1-benzyl-3-(4-bromobenzyl)-2,5-pyrrolidinedione has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising chemotherapeutic agent.
Propriétés
IUPAC Name |
1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-16-8-6-13(7-9-16)10-15-11-17(21)20(18(15)22)12-14-4-2-1-3-5-14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLSDRSPDZBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5733105 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)

![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)


![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
